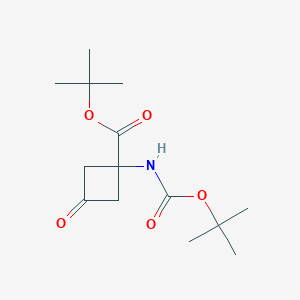![molecular formula C23H27N5O4 B12273787 3-({1-[2-(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B12273787.png)
3-({1-[2-(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({1-[2-(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinazolinone core, a piperidine ring, and a pyrimidine moiety, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({1-[2-(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactionsCommon reagents used in these reactions include acylating agents, reducing agents, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-({1-[2-(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of analogs with different substituents .
Scientific Research Applications
3-({1-[2-(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-({1-[2-(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with a quinazolinone core, such as 2-methyl-4(3H)-quinazolinone, share structural similarities and may exhibit similar biological activities.
Piperidine Derivatives: Compounds like piperidine-4-carboxamide have a piperidine ring and may show comparable pharmacological properties.
Pyrimidine Derivatives: Compounds such as 4,5-dimethyl-2-oxo-1,2-dihydropyrimidine have a pyrimidine moiety and may be used in similar research applications.
Uniqueness
What sets 3-({1-[2-(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one apart is its combination of these three distinct moieties in a single molecule. This unique structure provides a versatile platform for exploring a wide range of chemical reactions and biological activities, making it a valuable compound in scientific research .
Properties
Molecular Formula |
C23H27N5O4 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
3-[[1-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)acetyl]piperidin-4-yl]methyl]-7-methoxyquinazolin-4-one |
InChI |
InChI=1S/C23H27N5O4/c1-15-16(2)24-13-28(22(15)30)12-21(29)26-8-6-17(7-9-26)11-27-14-25-20-10-18(32-3)4-5-19(20)23(27)31/h4-5,10,13-14,17H,6-9,11-12H2,1-3H3 |
InChI Key |
RLRSXNVKVGHDGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Methoxyphenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone](/img/structure/B12273708.png)
![3-{4-[(7-Methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyrazine-2-carbonitrile](/img/structure/B12273717.png)


![7-{4-[5-amino-1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B12273727.png)
![3-(2-bromophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}propanamide](/img/structure/B12273733.png)
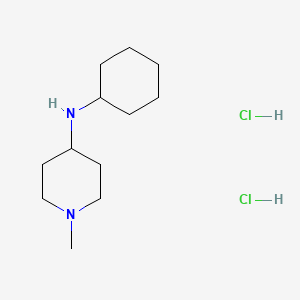
![3-[(Tert-butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B12273744.png)
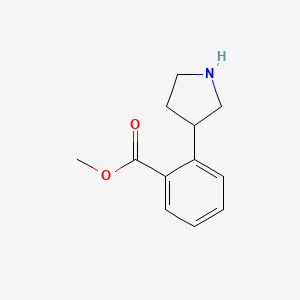
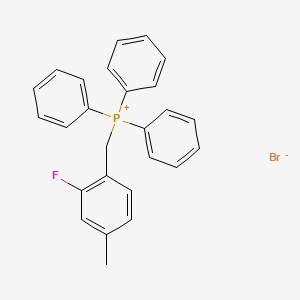
![2-(2-fluorophenoxy)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}acetamide](/img/structure/B12273772.png)
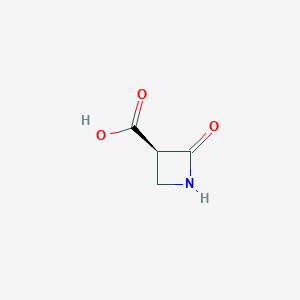
![6-Chloro-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-1,3-benzoxazole](/img/structure/B12273780.png)
